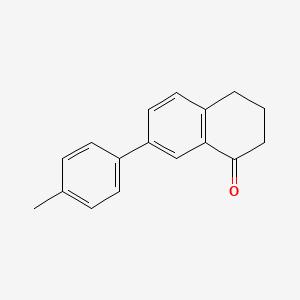

7-(4-Methylphenyl)-1-tetralone

Description

Contextual Significance of Tetralone Scaffolds in Organic Synthesis and Chemical Research

The tetralone framework, chemically known as 3,4-dihydronaphthalen-1(2H)-one, represents a class of bicyclic aromatic ketones that are of considerable interest in the field of chemical science. sigmaaldrich.comwikipedia.org These structures, comprising a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, serve as pivotal intermediates and structural motifs in a wide array of chemical applications. sigmaaldrich.comtandfonline.com Their importance is underscored by their presence in numerous natural products, such as Aristelegone A, and their role as foundational building blocks for the synthesis of more complex molecules, including steroids and various pharmaceuticals. wikipedia.org

In organic synthesis, the reactivity of the α-methylene group and the aromatic ring of the tetralone core allows for a variety of chemical transformations. wikipedia.org This makes them versatile starting materials for constructing diverse heterocyclic compounds and other bioactive molecules. tandfonline.comm-hikari.com Researchers have utilized tetralone derivatives as key intermediates in the total synthesis of natural products and in the development of novel therapeutic agents. sigmaaldrich.comarkat-usa.org The scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in compounds with a broad spectrum of biological activities, including anticancer, antidepressant, and antibacterial properties. libretexts.orgorganic-chemistry.org The ongoing research into tetralone chemistry highlights its enduring relevance in both academic and industrial chemical research. libretexts.org

Overview of 7-(4-Methylphenyl)-1-tetralone's Structural Features

This compound is a specific derivative of the 1-tetralone (B52770) scaffold. Its structure is characterized by two main components: the bicyclic 1-tetralone core and a 4-methylphenyl group, also known as a p-tolyl group, attached to the 7-position of the tetralone's aromatic ring.

The 1-tetralone core provides the fundamental framework of the molecule, featuring a ketone functional group at the C-1 position and a six-membered aliphatic ring fused to an aromatic ring. The substitution at the 7-position places the 4-methylphenyl group on the benzene ring portion of the scaffold, para to the fusion point with the cyclohexanone ring. This substitution is significant as it introduces an additional aromatic ring, creating a biaryl system within the molecule. The presence of the methyl group on this appended phenyl ring further modifies the electronic and steric properties of the compound.

While specific experimental data for this compound is not extensively documented in publicly available literature, its synthesis can be conceptually approached through established modern synthetic methodologies. A common and effective method for forming the carbon-carbon bond between the tetralone core and the aryl group would be a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. libretexts.orgrsc.org This would likely involve the reaction of a 7-halo-1-tetralone (e.g., 7-bromo-1-tetralone) or a 7-triflyloxy-1-tetralone with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

| Property of 1-Tetralone Core | Value |

| Chemical Formula | C10H10O |

| Molar Mass | 146.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 255-257 °C |

| Solubility in water | Insoluble |

Table 1: General Properties of the Parent 1-Tetralone Scaffold. wikipedia.orgnih.gov

Scope and Research Focus of the Review on this compound

This review is strictly focused on the chemical aspects of this compound. The scope is intentionally narrow to provide a detailed and uncluttered discussion of its chemical structure and the synthetic relevance of its core components. The article will delve into the significance of the tetralone scaffold in the broader context of chemical research and organic synthesis. It will then provide a specific overview of the structural attributes of the title compound. Any discussion of biological activity, dosage, or adverse effects is expressly excluded from this review to maintain a singular focus on the compound's chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C17H16O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

7-(4-methylphenyl)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C17H16O/c1-12-5-7-13(8-6-12)15-10-9-14-3-2-4-17(18)16(14)11-15/h5-11H,2-4H2,1H3 |

InChI Key |

OOKAZZIOAGMCGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(CCCC3=O)C=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 7 4 Methylphenyl 1 Tetralone Derivatives

Reactions Involving the Ketone Carbonyl Group

The carbonyl group at the C-1 position of the tetralone core is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and condensation reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone carbonyl in 7-(4-methylphenyl)-1-tetralone is susceptible to attack by various nucleophiles. A prominent example of this reactivity is the Grignard reaction, where organomagnesium halides add to the carbonyl group to form tertiary alcohols. For instance, the reaction of 1-tetralone (B52770) derivatives with Grignard reagents proceeds to furnish the corresponding tertiary alcohol. rsc.orgchemicalbook.com This reaction is a fundamental method for introducing new carbon-carbon bonds at the C-1 position.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. The 7-(4-methylphenyl) substituent is not expected to significantly hinder this reaction sterically, and its electronic influence is primarily on the aromatic rings rather than the immediate environment of the carbonyl group.

Table 1: Examples of Nucleophilic Addition to 1-Tetralone Derivatives

| Reactant | Nucleophile | Product | Reference |

| 1-Tetralone | Phenylmagnesium bromide | 1-Phenyl-1,2,3,4-tetrahydronaphthalen-1-ol | chemicalbook.com |

| (1-Tetralone)tricarbonyl chromium | Methylmagnesium iodide | Optically active 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (B1295399) derivative | rsc.org |

Reduction Pathways and Products

The ketone functionality of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Catalytic hydrogenation is a common method for the reduction of the carbonyl group. For example, the hydrogenation of tetralin, a related structure, can be achieved using iridium-containing mesoporous catalysts. utn.edu.ar Similarly, 1-tetralone can be reduced to 1-tetralol, a secondary alcohol.

More exhaustive reductions that convert the carbonyl group to a methylene group (CH₂) can also be accomplished. These reactions are typically carried out under harsher conditions.

Table 2: Reduction Products of 1-Tetralone

| Starting Material | Reagents and Conditions | Product | Reference |

| 1-Tetralone | Li/NH₃ (Birch Reduction) | 1,2,3,4-Tetrahydronaphthalene | chemicalbook.com |

| 1-Tetralone | H₂, Ir-containing mesoporous catalyst | Decalin (from tetralin) | utn.edu.ar |

Condensation Reactions

The α-methylene group adjacent to the carbonyl in this compound is acidic and can be deprotonated to form an enolate. This enolate can then participate in condensation reactions with aldehydes and ketones. A notable example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation. wikipedia.org In this reaction, an active hydrogen compound reacts with a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

Table 3: Examples of Condensation Reactions

| Carbonyl Compound | Active Methylene Compound | Catalyst | Product Type | Reference |

| Aldehyde/Ketone | Diethyl malonate, Meldrum's acid, etc. | Weakly basic amine | α,β-unsaturated ketone | wikipedia.org |

| 2-Methoxybenzaldehyde (B41997) | Thiobarbituric acid | Piperidine (B6355638) | Enone | wikipedia.org |

Aromatic Ring Reactivity and Substituent Effects at C-7

The this compound molecule contains two aromatic rings: the fused benzene (B151609) ring of the tetralone core and the 4-methylphenyl (p-tolyl) substituent at the C-7 position. Both rings can undergo electrophilic aromatic substitution, and the directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. In the case of this compound, the substitution can occur on either of the two aromatic rings. The regioselectivity of the reaction is governed by the directing effects of the substituents on each ring.

On the 4-methylphenyl ring, the methyl group is an activating, ortho-, para-directing group. The point of attachment to the tetralone core acts as a substituent on this ring as well.

A common example of electrophilic aromatic substitution is the Friedel-Crafts acylation, which introduces an acyl group onto an aromatic ring. mdpi.com The reaction of anisole (B1667542) with acetic anhydride (B1165640) catalyzed by a p-toluenesulfonic acid functionalized ionic liquid is a known example. rsc.org

Influence of the 4-Methylphenyl Group on Aromatic Reactivity

The 4-methylphenyl group at the C-7 position exerts a significant electronic influence on the reactivity of the tetralone's aromatic ring. The p-tolyl group is generally considered to be electron-donating through inductive and hyperconjugation effects. This electron-donating nature can influence the rate and regioselectivity of electrophilic aromatic substitution reactions on the tetralone ring.

The Hammett equation provides a quantitative means to assess the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.org While a specific Hammett plot for the electrophilic substitution of this compound is not available, the principles of linear free-energy relationships can be applied to predict the influence of the 4-methylphenyl substituent. The substituent constant (σ) for a p-tolyl group would reflect its electron-donating character and could be used to estimate its effect on the reaction rate compared to an unsubstituted or differently substituted 1-tetralone.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of tetralone derivatives are of significant interest as they provide insights into their reactivity and potential applications in areas such as electro-organic synthesis. The redox chemistry of these compounds is centered around the carbonyl group and is influenced by the aromatic system and its substituents.

Electrochemical Reduction Mechanisms of Tetralones

The electrochemical reduction of the tetralone core, while not extensively documented specifically for this compound, can be understood by examining related structures. A study on 4-(5',6',7',8'-tetrahydronaphthalene)-1-tetralone using cyclic voltammetry in an aprotic solvent (dimethyl sulfoxide) at a glassy carbon electrode reveals a characteristic reduction mechanism for the tetralone carbonyl group. researchgate.net

The proposed mechanism for the electrochemical reduction of the tetralone carbonyl group in an acidic medium can be summarized as follows:

Protonation of the carbonyl oxygen.

A one-electron transfer to the protonated carbonyl group to form a radical intermediate.

A second one-electron transfer to the radical, followed by further protonation to yield the final alcohol product.

The irreversibility of the reduction suggests that the initial radical anion formed is unstable and undergoes rapid follow-up chemical reactions.

Below is a table summarizing the voltammetric data for a representative tetralone derivative, illustrating the relationship between scan rate and peak potential/current. researchgate.net

| Scan Rate (mV/s) | Peak Potential (Epc, V) | Peak Current (Ipc, µA) | Transfer Coefficient (α) |

|---|---|---|---|

| 50 | -0.601 | 1.689 | 0.381 |

| 75 | -0.635 | 1.875 | 0.381 |

| 100 | -0.659 | 2.000 | 0.381 |

| 125 | -0.676 | 2.096 | 0.387 |

| 150 | -0.695 | 2.176 | 0.387 |

Influence of Substituents on Redox Potentials

Electron-donating groups (EDGs) , such as alkyl (e.g., the 4-methylphenyl group), alkoxy, and amino groups, increase the electron density on the aromatic ring and, by extension, on the carbonyl group. This makes the reduction more difficult, resulting in a shift of the redox potential to more negative values.

Electron-withdrawing groups (EWGs) , such as nitro, cyano, and halo groups, decrease the electron density of the aromatic system. This facilitates the addition of electrons to the carbonyl group, making the reduction easier and shifting the redox potential to more positive values.

The 4-methylphenyl substituent at the 7-position of the 1-tetralone core in this compound is expected to have a modest electron-donating effect through hyperconjugation and induction. Therefore, its redox potential would likely be slightly more negative than that of the unsubstituted 7-phenyl-1-tetralone.

The following table provides a qualitative summary of the expected influence of various substituents at the 7-position on the reduction potential of a 1-tetralone derivative.

| Substituent (at position 7) | Electronic Effect | Expected Shift in Reduction Potential (Ered) |

|---|---|---|

| -NO2 | Strongly electron-withdrawing | More positive |

| -CN | Strongly electron-withdrawing | More positive |

| -Cl | Electron-withdrawing (inductive) | Slightly more positive |

| -H | Reference (unsubstituted) | Reference |

| -CH3 (as in 4-methylphenyl) | Weakly electron-donating | Slightly more negative |

| -OCH3 | Strongly electron-donating (resonance) | More negative |

| -NH2 | Very strongly electron-donating (resonance) | Much more negative |

Rearrangement Reactions and Skeletal Transformations of Tetralone Systems

The rigid bicyclic framework of tetralones makes them interesting substrates for various rearrangement reactions that can lead to novel and structurally diverse molecular architectures. These transformations often involve the expansion or contraction of one of the rings or the migration of substituents. Two classical and significant rearrangement reactions applicable to tetralone systems are the Schmidt reaction and the Beckmann rearrangement.

The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.org This reaction converts the ketone into an amide or lactam. For a cyclic ketone like this compound, the reaction would result in a ring-expanded lactam, specifically a benzodiazepinone derivative. The mechanism proceeds through the protonation of the carbonyl, followed by the addition of hydrazoic acid to form an azidohydrin intermediate. Subsequent dehydration and rearrangement with the expulsion of nitrogen gas lead to the final lactam product. wikipedia.org The regioselectivity of the rearrangement (i.e., which C-C bond migrates) is influenced by the electronic and steric nature of the groups attached to the carbonyl carbon.

The Beckmann rearrangement is another powerful method for transforming a ketone into an amide or lactam. wikipedia.orgmasterorganicchemistry.comalfa-chemistry.comorganic-chemistry.org This reaction proceeds via an oxime intermediate, which is formed by the reaction of the ketone with hydroxylamine (B1172632). The oxime is then treated with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or a Lewis acid) to induce the rearrangement. wikipedia.orgalfa-chemistry.com The key step is the migration of the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen. alfa-chemistry.comorganic-chemistry.org For the oxime of this compound, two geometric isomers (E and Z) are possible, which would lead to two different regioisomeric lactam products upon rearrangement. The control of the oxime geometry is therefore crucial for achieving selectivity in the Beckmann rearrangement. The product of this rearrangement would also be a ring-expanded benzodiazepinone.

Both the Schmidt and Beckmann rearrangements provide synthetic routes to expand the six-membered saturated ring of the tetralone system into a seven-membered nitrogen-containing ring, which is a valuable scaffold in medicinal chemistry.

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound This compound , no specific experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, or UV-Vis) could be located in the available scientific literature and databases.

The inquiry was structured to retrieve detailed analytical information required for a thorough characterization and structural elucidation as per the requested outline. This included targeted searches for proton and carbon nuclear magnetic resonance data, infrared vibrational frequencies, mass-to-charge ratios and fragmentation patterns, and electronic transition wavelengths.

While spectroscopic information for the parent compound, 1-tetralone, and various other derivatives is well-documented, the specific data for the 7-(4-methylphenyl) substituted variant does not appear to be publicly available at this time. Without this foundational data, it is not possible to generate the requested scientific article with the required level of detail and accuracy for each specified subsection. Further experimental research would be necessary to determine the spectroscopic properties of this compound.

Spectroscopic Characterization and Structural Elucidation of 7 4 Methylphenyl 1 Tetralone and Its Derivatives

X-ray Diffraction (Crystallography) for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous elucidation of molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice.

Typically, the process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Key crystallographic parameters obtained from such an analysis are presented in the table below, using data from a representative α-tetralone derivative as an illustrative example. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(5) |

| b (Å) | 9.8765(4) |

| c (Å) | 15.4321(7) |

| α (°) | 90 |

| β (°) | 105.678(2) |

| γ (°) | 90 |

| Volume (ų) | 1485.6(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.305 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

| Goodness-of-fit on F² | 1.05 |

This data is representative of a substituted 1-tetralone (B52770) derivative and serves as an example of the crystallographic information that can be obtained. nih.gov

Fluorescence Spectroscopy and Photophysical Characterization

Fluorescence spectroscopy is a powerful tool for investigating the electronic properties and excited-state dynamics of molecules. The photophysical characterization of 7-(4-Methylphenyl)-1-tetralone and its derivatives can provide information on their ability to absorb and emit light, which is pertinent to their potential use in materials science and as molecular probes.

The photophysical properties of aromatic ketones are influenced by the nature of their lowest-lying excited singlet (S₁) and triplet (T₁) states. For many aryl ketones, the emission (fluorescence and phosphorescence) characteristics are sensitive to the solvent environment and the presence of substituents.

While specific fluorescence data for this compound is not extensively detailed in the available literature, the behavior of related naphthalene (B1677914) derivatives can offer valuable predictions. For example, studies on silyl-substituted naphthalenes have shown that the introduction of substituents can lead to a bathochromic (red) shift in the absorption and emission maxima, as well as an increase in fluorescence intensity. mdpi.com

The photophysical properties of a molecule like this compound would be characterized by its absorption and emission spectra, fluorescence quantum yield (Φf), and fluorescence lifetime (τf). The quantum yield represents the efficiency of the fluorescence process, while the lifetime provides information about the duration the molecule spends in the excited state.

A hypothetical set of photophysical data for a 1-tetralone derivative, based on general observations for similar aromatic compounds, is presented below.

| Parameter | Value (in a non-polar solvent) | Value (in a polar solvent) |

| Absorption Maximum (λabs, nm) | ~320 | ~325 |

| Emission Maximum (λem, nm) | ~380 | ~400 |

| Stokes Shift (nm) | ~60 | ~75 |

| Fluorescence Quantum Yield (Φf) | ~0.1 | ~0.05 |

| Fluorescence Lifetime (τf, ns) | ~2.5 | ~1.8 |

This data is hypothetical and intended to be representative of the photophysical properties that could be expected for an aryl-substituted 1-tetralone derivative.

The expected fluorescence in the blue region of the spectrum arises from the π-π* transitions associated with the aromatic system. The presence of the 4-methylphenyl substituent is likely to influence the electronic distribution in the molecule, which in turn would affect the energy of the excited states and, consequently, the emission wavelength and intensity. The solvent polarity is also expected to play a significant role, with more polar solvents potentially leading to a red shift in the emission spectrum due to the stabilization of a more polar excited state.

Theoretical and Computational Investigations of 7 4 Methylphenyl 1 Tetralone and Analogous Tetralones

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for investigating the properties of substituted tetralones.

Optimization of Molecular Geometries and Conformational Landscapes

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For 7-(4-Methylphenyl)-1-tetralone, the tetralone core is not perfectly planar; the saturated part of the cyclohexanone (B45756) ring can adopt various conformations, such as a half-chair. Furthermore, the bond connecting the tetralone scaffold to the 4-methylphenyl (tolyl) group allows for rotation, leading to different conformers with distinct energies and properties.

Table 1: Illustrative Geometric Parameters from DFT Optimization. This table exemplifies the type of data obtained from a geometry optimization of a substituted tetralone. The values are not specific to this compound.

| Parameter | Description | Typical Value |

| C=O Bond Length | Length of the carbonyl bond in the tetralone ring. | ~1.22 Å |

| C-C (Aromatic) | Average bond length in the phenyl rings. | ~1.40 Å |

| C-C (Aliphatic) | Average bond length in the saturated part of the ring. | ~1.54 Å |

| Dihedral Angle | Torsion angle defining the pucker of the aliphatic ring. | Varies with conformation |

| Inter-ring Angle | Torsion angle of the bond connecting the two aryl groups. | Varies with conformation |

Calculation of Electronic Properties (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a central role. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 2: Example Electronic Properties Calculated via DFT. This table illustrates typical electronic property data obtained from quantum chemical calculations.

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | Indicates chemical reactivity and electronic transition energy. wikipedia.org |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of organic molecules with high accuracy. nih.govnrel.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained and compared to experimental values to confirm the structure. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies serves two main purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. scispace.com The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone group and various C-H and C-C vibrations of the aromatic and aliphatic parts. nih.govnist.gov

Studies of Tautomerism and Proton Transfer Equilibria

Keto-enol tautomerism is a fundamental equilibrium process in carbonyl compounds. comporgchem.com 1-Tetralone (B52770) and its derivatives can theoretically exist in equilibrium with their corresponding enol forms. Computational chemistry is an excellent tool for studying such equilibria. researchgate.net By calculating the Gibbs free energies of both the keto and enol tautomers, the equilibrium constant can be predicted.

For simple ketones and tetralones, the keto form is generally significantly more stable. nih.gov Computational studies can quantify this energy difference and also calculate the energy barrier for the proton transfer reaction that interconverts the two forms. These calculations can model the tautomerization process in the gas phase or in different solvents using continuum solvent models, providing a comprehensive understanding of the factors that influence the equilibrium. comporgchem.comnih.gov

Computational Analysis of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For instance, the synthesis of tetralones often involves intramolecular Friedel-Crafts acylation. wikipedia.org DFT can be used to map the entire reaction pathway for such a cyclization.

This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States: Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structure of the transition state provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is directly related to the reaction rate.

Identifying Intermediates: Locating any stable species that are formed and consumed during the reaction.

Such studies have been applied to various reactions involving the tetralone scaffold, providing detailed mechanistic insights that are often difficult to obtain through experimental means alone. acs.orgacs.orgacs.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. MD simulations on tetralone derivatives can be used to explore conformational flexibility, the molecule's interaction with solvent molecules, and its binding dynamics with biological targets. For example, in drug design, MD simulations can assess the stability of a ligand like a tetralone derivative within the active site of a protein, providing insights into binding affinities and mechanisms of action. nih.gov

Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Building Block for Complex Polycyclic Systems

The rigid bicyclic framework of 7-(4-Methylphenyl)-1-tetralone makes it an ideal starting material for the construction of more elaborate polycyclic systems. The inherent reactivity of the tetralone scaffold allows for various synthetic transformations to build fused ring structures. umich.edu

Key reactions that facilitate the construction of polycyclic systems from tetralone scaffolds include:

Annulation Reactions: The ketone and the adjacent methylene (B1212753) group can participate in annulation reactions, such as the Robinson annulation, to build an additional ring onto the tetralone core.

Intramolecular Cyclizations: Functional groups introduced onto the tetralone ring or its substituents can undergo intramolecular cyclization reactions, a common strategy for synthesizing fused polycyclic compounds. semanticscholar.org For instance, intramolecular Friedel-Crafts reactions are a key method for forming the tetralone ring itself, and similar principles can be applied to build further rings. researchgate.net

Photocycloadditions: The aromatic and ketonic moieties can be involved in photochemical reactions, like [2+2] cycloadditions, to create intricate and unique polycyclic architectures. umich.edu

The "precursor approach" is a valuable strategy for preparing complex and often insoluble π-conjugated polycyclic compounds. beilstein-journals.org In this method, a soluble precursor molecule is synthesized and processed, followed by a final conversion step. This compound can serve as a precursor in multi-step syntheses that ultimately lead to large, conjugated polycyclic aromatic hydrocarbons (PAHs) or their heteroatom-containing analogues. beilstein-journals.org

Table 1: Synthetic Strategies for Polycyclic Systems Using Tetralone Scaffolds

| Strategy | Description | Potential Application with this compound |

| Friedel-Crafts Reactions | Intramolecular acylation to form the tetralone ring or intermolecular reactions to add aromatic substituents. researchgate.netgoogle.com | Can be used to build additional fused aromatic rings onto the existing structure. |

| Annulation Reactions | Ring-forming reactions, like the Robinson annulation, that build a new six-membered ring onto the existing ketone. | Construction of steroid-like or other fused carbocyclic systems. |

| Cyclization Methods | Various methods to form carbon-carbon bonds, leading to the closure of new rings. umich.edu | Synthesis of complex, multi-ring systems found in various natural products. umich.edu |

| Precursor Approach | Synthesis of a soluble precursor that is later converted to an insoluble π-conjugated polycyclic compound. beilstein-journals.org | Development of novel functional materials with specific electronic properties. beilstein-journals.org |

Precursor in the Synthesis of Natural Product Analogues

The 1-tetralone (B52770) subunit is a structural motif found in a wide variety of natural products. semanticscholar.orgresearchgate.net Consequently, substituted tetralones like this compound are crucial intermediates for the total synthesis of these complex molecules and their analogues. researchgate.net The synthesis of analogues allows medicinal chemists to explore structure-activity relationships (SAR) to develop compounds with improved therapeutic properties. researchgate.net

The tetralone framework is present in compounds with a broad spectrum of biological activities, including:

Antitumor agents researchgate.net

Antibiotics researchgate.net

Antidepressants researchgate.net

Compounds for treating neurodegenerative disorders like Alzheimer's disease researchgate.netresearchgate.net

By using this compound as a starting material, chemists can introduce the specific bi-aryl structural element into the final natural product analogue. This allows for the investigation of how this particular substitution pattern influences biological activity. The synthesis of these analogues often involves multi-step sequences where the tetralone core is modified and elaborated. nih.gov

Scaffold for Heterocyclic Compound Synthesis

The reactivity of the 1-tetralone core makes it an excellent scaffold for the synthesis of a diverse range of heterocyclic compounds. researchgate.net The ketone functional group and the adjacent α-methylene group are key reaction sites.

Condensation Reactions: The α-methylene group is reactive and can undergo condensation with various reagents. For example, the Pfitzinger reaction between a 1-tetralone and isatin (B1672199) yields a benzacridine carboxylic acid, a type of fused quinoline (B57606) derivative. wikipedia.org

Ring Formation with Heteroatoms: The ketone can react with binucleophiles to form fused heterocyclic rings. For instance, reaction with hydrazines can lead to indazole derivatives, while reaction with hydroxylamine (B1172632) can be a step towards forming oxazole (B20620) or isoxazole-containing systems.

The this compound scaffold allows for the synthesis of heterocyclic compounds that incorporate a p-tolylphenyl group, which can be valuable for tuning the pharmacological or material properties of the final product. nih.gov These heterocyclic derivatives are of interest in drug discovery and materials science. researchgate.net

Table 2: Examples of Heterocyclic Systems Derived from 1-Tetralone

| Reagent | Resulting Heterocycle Type | Reaction Name/Type |

| Isatin | Fused Quinolines (Benzacridines) | Pfitzinger Reaction wikipedia.org |

| Hydrazine (B178648) Derivatives | Fused Pyrazoles/Indazoles | Condensation/Cyclization |

| Hydroxylamine | Fused Isoxazoles | Condensation/Cyclization |

| Isothiocyanates | Fused Thiazoles/Quinazolinones | Multi-step Synthesis nih.gov |

Applications in Materials Science Research (e.g., organic electronic materials)

Derivatives of tetralone are being explored as intermediates in the synthesis of materials for organic electronics. nbinno.comnbinno.com The development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) relies on the availability of high-purity, well-defined organic semiconductor materials. mdpi.comsemanticscholar.org

While direct applications of this compound are not extensively documented, its structural analogue, 7-Methyl-1-tetralone, is recognized as an important intermediate for OLED materials. nbinno.com The molecular structure of these tetralone derivatives makes them indispensable building blocks in the synthesis pathways for the emissive and charge-transporting layers that are crucial for the performance of electronic devices. nbinno.com

The presence of the extended π-system from the p-tolylphenyl group in this compound suggests its potential as a precursor for:

Organic Semiconductors: The bi-aryl moiety can be a component of larger conjugated systems that exhibit semiconductor properties. mdpi.com

Functional Materials: The tetralone can be a starting point for creating more complex molecules with specific optical and electronic properties for use in optoelectronic devices. nbinno.comsemanticscholar.org

The ability to functionalize the tetralone core allows for fine-tuning of the electronic properties of the resulting materials, which is a key aspect of designing new organic semiconductors for advanced applications. nbinno.com

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes for 7-(4-Methylphenyl)-1-tetralone

Traditional syntheses of tetralones often rely on intramolecular Friedel-Crafts cyclizations, which can involve harsh reagents like strong acids and chlorinated solvents, posing environmental and safety concerns. nih.gov Future research must prioritize the development of more sustainable and eco-friendly synthetic pathways.

Key research avenues include:

Heterogeneous Catalysis: Investigating solid acid catalysts, such as zeolites, clays, or metal oxides, to replace homogeneous catalysts like AlCl₃ or polyphosphoric acid. researchgate.net These catalysts offer advantages like easier separation, reusability, and reduced corrosive waste. For instance, mesoporous CrMCM-41 has shown high selectivity in the oxidation of tetralin to 1-tetralone (B52770) and could be adapted for cyclization reactions. rsc.org

Biocatalysis: Employing enzymes or whole-cell systems for key synthetic steps. nih.gov For example, biocatalytic reduction of the ketone in 1-tetralone using organisms like Lactobacillus paracasei has been shown to be a clean, eco-friendly method to produce chiral alcohols in high yield. nih.gov Similar biocatalytic approaches could be developed for the asymmetric synthesis or modification of this compound.

Alternative Solvents and Reaction Conditions: Exploring the use of greener solvents like supercritical carbon dioxide (scCO₂), ionic liquids, or deep eutectic solvents. rsc.org Microwave-assisted synthesis is another promising area that can significantly reduce reaction times and energy consumption.

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Cascade reactions, which form multiple bonds in a single operation, are a powerful strategy for improving atom economy. beilstein-journals.org An example is the metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Tetralones

| Feature | Conventional Methods (e.g., Friedel-Crafts) | Future Green Methods |

|---|---|---|

| Catalyst | Homogeneous Lewis/Brønsted acids (AlCl₃, H₂SO₄) | Heterogeneous solid acids, enzymes (biocatalysts) researchgate.netnih.gov |

| Solvents | Chlorinated hydrocarbons (e.g., DCM) | Supercritical fluids (scCO₂), ionic liquids, water nih.govrsc.org |

| Waste | Significant acidic and chlorinated waste | Minimal waste, recyclable catalysts and solvents |

| Efficiency | Often require stoichiometric reagents | Catalytic amounts, high atom economy beilstein-journals.org |

| Safety | Use of corrosive and toxic reagents | Milder reaction conditions, less hazardous materials nih.gov |

Exploration of Novel Reactivity Patterns and Selectivity

While the core reactivity of the tetralone scaffold is understood, there is considerable room to explore new transformations and achieve higher levels of selectivity, particularly concerning the functionalization of this compound.

Future research should investigate:

C-H Activation: Developing methods for the direct functionalization of C-H bonds on both the aromatic and aliphatic portions of the molecule. This would provide a more direct and atom-economical way to introduce new functional groups without the need for pre-functionalized substrates.

Asymmetric Catalysis: Creating enantiomerically pure derivatives of this compound is crucial for pharmaceutical applications. researchgate.net Research into asymmetric hydrogenation, alkylation, or other transformations of the tetralone core will be vital. Rhodium-catalyzed asymmetric hydroacylation is one such modern method for producing tetralones with excellent enantioselectivity. organic-chemistry.org

Photoredox and Electrocatalysis: Utilizing visible-light photoredox catalysis or electrochemistry to enable novel transformations under mild conditions. organic-chemistry.org These methods can access unique reactive intermediates and pathways not achievable through traditional thermal methods, allowing for the synthesis of complex derivatives.

Selective Functionalization: The presence of two distinct aromatic rings and multiple reactive sites (α- and β-positions to the carbonyl) in this compound presents a challenge and an opportunity for selective functionalization. Future work should focus on developing methodologies that can precisely target a specific position on the molecule to build molecular complexity in a controlled manner. nih.gov

Advanced In-Situ Spectroscopic Characterization Techniques

To optimize reaction conditions, understand mechanisms, and ensure process safety, the ability to monitor reactions in real-time is essential. researchgate.net Future research will benefit from the application of advanced in-situ spectroscopic techniques to the synthesis and modification of this compound.

Promising techniques include:

In-situ NMR and IR Spectroscopy: These methods provide real-time structural and concentration data of reactants, intermediates, and products directly in the reaction vessel. researchgate.netrsc.orgyoutube.com This allows for precise determination of reaction kinetics, identification of transient intermediates, and optimization of parameters like temperature and catalyst loading.

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for studying catalyst surfaces and vibrational modes of molecules. rsc.orgwikipedia.org

Process Analytical Technology (PAT): Integrating these spectroscopic tools into automated reactor systems can enable self-optimizing processes where reaction conditions are adjusted in real-time based on spectroscopic feedback to maximize yield and minimize impurities. rsc.org This approach is critical for developing robust and scalable synthetic processes.

Integration of Machine Learning and AI in Synthetic Design and Prediction of Properties

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis and materials science. nih.govnih.govprotheragen.ai Applying these computational tools to this compound can accelerate discovery and optimization efforts.

Future directions include:

Retrosynthesis Planning: Using AI-powered retrosynthesis software to propose novel and efficient synthetic routes. chemrxiv.org These tools can analyze vast reaction databases to identify non-intuitive pathways that may be more sustainable or higher-yielding than traditional routes. nih.gov

Reaction Optimization: Employing ML algorithms to optimize reaction conditions (e.g., temperature, solvent, catalyst) with a minimal number of experiments. These models can predict outcomes based on a given set of parameters, guiding chemists toward the optimal conditions more rapidly.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to predict the physicochemical and biological properties of novel this compound derivatives before they are synthesized. nih.govecetoc.org This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of compounds with the most promising characteristics. AI models can predict properties relevant to mass spectrometry, aiding in the identification of new compounds. nih.gov

Table 2: Potential Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Tool | Potential Outcome |

|---|---|---|

| Synthesis Design | Retrosynthesis Algorithms | Discovery of novel, more efficient synthetic routes nih.gov |

| Process Chemistry | Reaction Optimization Models | Faster identification of optimal reaction conditions, higher yields |

| Property Prediction | QSPR/QSAR Models | Prediction of solubility, toxicity, and bioactivity of new derivatives nih.govecetoc.org |

| Materials Science | Predictive Models | Design of derivatives with specific electronic or optical properties |

Expanding the Chemical Space of this compound Derivatives for Chemical Diversity

The 1-tetralone scaffold is a core component of many pharmacologically active compounds. nih.govresearchgate.net Systematically expanding the chemical space around the this compound core is a key future direction for discovering new molecules with unique biological or material properties.

Strategies to achieve this include:

Diversity-Oriented Synthesis (DOS): DOS is a strategy aimed at creating structurally diverse and complex molecules from a common starting material. cam.ac.ukcam.ac.uk Applying DOS principles to this compound would involve developing divergent reaction pathways to generate a library of compounds with varied scaffolds and stereochemistry. nih.gov

Fragment-Based Drug Discovery (FBDD): The core scaffold can be considered a large fragment. Future work could involve creating a library of smaller, functionalized derivatives for use in FBDD campaigns against novel biological targets. broadinstitute.orgpharmaweek.com

Multi-Component Reactions (MCRs): Using this compound as a building block in MCRs would allow for the rapid assembly of complex molecules in a single step, efficiently generating libraries of novel derivatives.

Late-Stage Functionalization: Developing methods to modify complex derivatives of this compound in the final steps of a synthesis. This allows for the rapid creation of analogues for structure-activity relationship (SAR) studies without having to redesign the entire synthesis.

By pursuing these research directions, the scientific community can unlock the full potential of this compound as a versatile platform for innovation in chemistry, medicine, and materials science.

Q & A

Q. What are the common synthetic routes for 7-(4-Methylphenyl)-1-tetralone, and what methodological considerations are critical for optimizing yield and purity?

A: The synthesis of this compound typically involves Friedel-Crafts acylation or cyclization reactions using substituted naphthalene precursors. Key considerations include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for electrophilic aromatic substitution, but moisture-sensitive conditions require inert atmospheres .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency, while temperature control (e.g., reflux at 80–100°C) minimizes side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity. Monitor yields via TLC and GC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound, and what advanced spectroscopic techniques are essential?

A: Comprehensive characterization requires:

- ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.8–7.4 ppm) and carbonyl resonance (δ ~200 ppm) to confirm regioselectivity .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., Hirshfeld surface analysis for quantifying C–H···π contacts) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 224.12) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound, particularly regarding waste disposal and exposure risks?

A: Adhere to:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste management : Segregate halogenated solvents (e.g., dichloromethane) from aqueous waste. Neutralize acidic byproducts before disposal .

- Emergency procedures : Maintain spill kits with inert adsorbents (e.g., vermiculite) and ensure access to safety showers .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reaction mechanisms or catalytic pathways for this compound?

A: Address discrepancies via:

- Isotopic labeling : Use deuterated substrates to track hydrogen transfer steps in cyclization reactions .

- Kinetic studies : Monitor reaction progress using in-situ FTIR or Raman spectroscopy to identify rate-determining steps .

- Computational modeling : Employ density functional theory (DFT) to compare activation energies of competing pathways (e.g., Friedel-Crafts vs. radical mechanisms) .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reaction environments?

A: Advanced methods include:

- DFT calculations : Simulate electrophilic aromatic substitution regioselectivity using B3LYP/6-31G(d) basis sets to predict para vs. meta substitution trends .

- Molecular dynamics (MD) simulations : Analyze solvent effects (e.g., DMSO vs. THF) on transition-state stabilization .

- Docking studies : Explore bioactivity by modeling interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .

Q. How can structure-activity relationship (SAR) studies be methodologically approached to explore the bioactivity of this compound derivatives?

A: SAR strategies involve:

- Systematic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methylphenyl moiety to assess antimicrobial potency via broth microdilution assays .

- Pharmacophore mapping : Use Schrödinger’s Phase module to identify critical hydrogen-bond acceptors in antifungal derivatives .

- In vitro toxicity screening : Evaluate cytotoxicity against HEK-293 cells using MTT assays to prioritize lead compounds .

Q. What methodologies are recommended to assess the environmental impact and degradation pathways of this compound?

A: Key approaches include:

- Biodegradation assays : Incubate with soil microbiota under OECD 301 guidelines to measure half-life in aerobic conditions .

- Photolysis studies : Exclude to UV-Vis light (λ = 254 nm) and analyze degradation products via LC-MS/MS .

- Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) to determine EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.